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Compound of Interest

Compound Name: 6-Hydroxy-5-methoxy-1-indanone

Cat. No.: B192822

Introduction

6-Hydroxy-5-methoxy-1-indanone is a chemical compound of interest in medicinal chemistry
and drug development. A comprehensive understanding of its spectroscopic characteristics is
fundamental for its synthesis, identification, and the development of new therapeutic agents.
This technical guide provides a summary of available spectroscopic data and standardized
experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) analysis of this class of compounds. Due to the limited availability of a
complete, published dataset for 6-Hydroxy-5-methoxy-1-indanone, this guide presents data
for closely related indanone analogs to serve as a reference for researchers.

Data Presentation

The following tables summarize the spectroscopic data for key indanone derivatives, providing
a comparative framework for the characterization of 6-Hydroxy-5-methoxy-1-indanone.

Table 1: *H NMR Spectroscopic Data of Indanone Analogs in CDCls
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Aromatic Other Protons
Compound H-2 (ppm) H-3 (ppm)

Protons (ppm) (ppm)
1-Indanone ~2.7 (1) ~3.1 (1) 7.3-7.7 (M) -
5-Methoxy-1- 6.88 (dd), 6.92
_ 2.68 (1) 3.10 () 3.86 (s, -OCHs)
indanone (d), 7.68 (d)
5,6-Dimethoxy-1- 3.92 (s, -OCH?3),
_ 2.65 (1) 3.07 () 6.90 (s), 7.15 (s)
indanone 3.94 (s, -OCH5)

Table 2: 13C NMR Spectroscopic Data of Indanone Analogs in CDCls

Aromatic Other
CHz (C2) CHz (C3)
Compound C=0 (ppm) Carbons Carbons
(ppm) (ppm)
(ppm) (ppm)
~123.8,
126.8, 127.4,
1-Indanone ~207.0 ~25.9 ~36.4
134.8, 136.9,
154.9
109.4, 115.3,
5-Methoxy-1-
_ 205.8 25.5 36.6 125.0, 128.4, 55.6 (-OCHs)
indanone
148.1, 165.1
5,6- 104.9, 107.6,
_ 56.1 (-OCHs),
Dimethoxy-1- 205.5 25.6 36.7 126.2, 149.2,
_ 56.2 (-OCHs)
indanone 150.1, 155.3

Table 3: Key IR Absorption Frequencies (cm~1) of Indanone Analogs
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C=0 Aromatic C-H Stretch  C-H Stretch
Compound . . . O-H Stretch
Stretch C=C Stretch (Aromatic) (Aliphatic)
1-Indanone ~1700 ~1600, ~1460 ~3070 ~2960, ~2850
5-Methoxy-1-
) ~1695 ~1605, ~1490 ~3060 ~2950, ~2840
indanone
For 6-
Hydroxy-5-
~3200-3600
methoxy-1- ~1690-1700 ~1600, ~1480 ~3050-3100 ~2950, ~2850
) (broad)
indanone
(Predicted)

Table 4: Mass Spectrometry Data (m/z of Key Fragments) of Indanone Analogs

Other Key
Compound Molecular lon (M*) [M-CO]+

Fragments
1-Indanone 132 104 91, 77
5-Methoxy-1-indanone 162 134 133, 105, 77
5,6-Dimethoxy-1-
. 192 164 177, 149
indanone
6-Hydroxy-5-methoxy-
1-indanone 178 150 135, 122, 107

(Predicted)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These
protocols represent standard procedures for the analysis of organic compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the indanone sample is dissolved in 0.5-0.7
mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.
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Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing
(0 ppm).[1]

* 'H NMR Spectroscopy:
o Instrument: A 400 MHz or higher field NMR spectrometer is typically used.

o Parameters: A standard proton experiment is performed with a sufficient number of scans
to obtain a good signal-to-noise ratio.

e 13C NMR Spectroscopy:
o Instrument: A 100 MHz or higher field NMR spectrometer is used.

o Parameters: A proton-decoupled carbon experiment is run to obtain singlets for each
unique carbon atom.

Infrared (IR) Spectroscopy

o Sample Preparation (Solid Samples):

o KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with about
100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin,
transparent disk using a hydraulic press.[1]

o Attenuated Total Reflectance (ATR): A small quantity of the solid sample is placed directly
on the ATR crystal.[1]

e Instrumentation:
o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.[1]

o Spectral Range: The spectrum is typically recorded in the range of 4000-400 cm~1.[1]

Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced via direct infusion or through a
chromatographic method such as Gas Chromatography (GC-MS) or Liquid Chromatography
(LC-MS).
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« lonization: Electron lonization (EI) is a common method for volatile compounds like
indanones. Electrospray lonization (ESI) is often used for less volatile compounds or when

coupled with LC.

e Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are

determined.

Visualizations
Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized indanone compound.
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Caption: Workflow for the synthesis and spectroscopic characterization of indanones.

Logical Relationship of Spectroscopic Techniques

This diagram shows the logical relationship between the different spectroscopic techniques and
the information they provide for structural elucidation.
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Caption: Interrelation of spectroscopic techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of 6-Hydroxy-5-methoxy-1-
indanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b192822#spectroscopic-data-of-6-hydroxy-5-methoxy-
1-indanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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